Pivmecillinam

Description

Pivmecillinam has been reported in Brassica napus with data available.

Amdinocillin Pivoxil is the pivoxil ester form of a semisynthetic, broad spectrum beta-lactam penicillin with antibacterial activity. Amdinocillin specifically binds to and inactivates penicillin-binding protein 2 (PBP 2) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.

AMDINOCILLIN PIVOXIL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for bacterial disease and has 1 investigational indication.

Pivaloyloxymethyl ester of amdinocillin that is well absorbed orally, but broken down to amdinocillin in the intestinal mucosa. It is active against gram-negative organisms and used as for amdinocillin.

Properties

IUPAC Name |

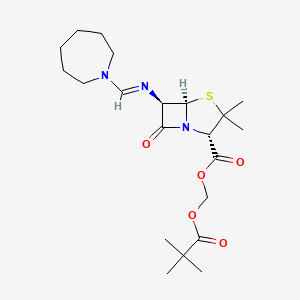

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O5S/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23/h12,14-15,17H,6-11,13H2,1-5H3/t14-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGNOVNWUSPMDP-HLLBOEOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048538 | |

| Record name | Pivmecillinam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pivmecillinam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.26e-02 g/L | |

| Record name | Pivmecillinam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32886-97-8 | |

| Record name | Pivmecillinam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32886-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amdinocillin pivoxil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032886978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivmecillinam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pivmecillinam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pivmecillinam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMDINOCILLIN PIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WAM1OQ30B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pivmecillinam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 °C | |

| Record name | Pivmecillinam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pivmecillinam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pivmecillinam's Mechanism of Action on Penicillin-Binding Protein 2 (PBP-2): A Technical Guide

Abstract

Pivmecillinam is an orally administered prodrug of the β-lactam antibiotic mecillinam, which exhibits a unique and highly specific mechanism of action. Following oral ingestion, pivmecillinam is rapidly hydrolyzed into its active form, mecillinam, which selectively targets and inhibits Penicillin-Binding Protein 2 (PBP-2) in Gram-negative bacteria. This high specificity distinguishes it from most other β-lactam antibiotics that typically target PBP-1A, -1B, or -3. The inhibition of PBP-2, a critical transpeptidase in the cell elongation machinery, disrupts peptidoglycan synthesis, leading to a characteristic morphological change from a rod shape to large, spherical cells, which ultimately results in bacteriolysis. This targeted mechanism contributes to its sustained efficacy and low rates of resistance, making it a valuable agent, particularly for the treatment of uncomplicated urinary tract infections (UTIs).

From Prodrug to Periplasm: Pivmecillinam Activation

Pivmecillinam itself is an inactive pivaloyloxymethyl ester of mecillinam. This formulation significantly enhances oral bioavailability, which is poor for the active mecillinam compound. Upon absorption from the gastrointestinal tract, non-specific esterases present in the blood, GI mucosa, and other tissues rapidly hydrolyze the ester bond. This process releases the active antibacterial agent, mecillinam, into circulation, allowing it to reach the site of infection.

Once in the bloodstream, mecillinam is transported to the bacterial cells and must cross the outer membrane of Gram-negative bacteria to reach its target, PBP-2, which is located in the periplasmic space.

Data Presentation: Pharmacokinetic Properties

The conversion from the prodrug form allows for clinically effective concentrations of mecillinam to be achieved, particularly in the urinary tract.

| Parameter | Value | Reference |

| Oral Bioavailability | 60-70% | |

| Active Form | Mecillinam | |

| Activation | Hydrolysis by non-specific esterases | |

| Half-life | ~1 hour | |

| Excretion | Primarily renal | |

| Peak Urine Concentration (200 mg dose) | >200 mg/L (within 6 hours) | |

| Peak Urine Concentration (400 mg dose) | ~300 mg/L | |

| Urinary Recovery (as mecillinam) | ~45% (within 6 hours of oral dose) |

Visualization: Pivmecillinam Activation and Transport

Caption: Figure 1: Pivmecillinam is hydrolyzed to active mecillinam, which reaches PBP-2 in the periplasm.

The Molecular Target: The PBP-2 Elongasome Complex

Penicillin-binding proteins (PBPs) are membrane-anchored enzymes that catalyze the final steps of peptidoglycan (PG) biosynthesis, specifically transpeptidation (cross-linking) and transglycosylation (polymerization). In rod-shaped bacteria like Escherichia coli, these functions are spatially and temporally controlled by two main multi-protein complexes: the "divisome" for cell division and the "elongasome" (or Rod system) for cell elongation.

Mecillinam's target, PBP-2, is a monofunctional Class B transpeptidase that is an essential component of the elongasome. It works in concert with other key proteins:

-

RodA : A transglycosylase responsible for polymerizing the glycan strands of the cell wall.

-

MreB : An actin-like cytoskeletal protein that forms filaments along the inner membrane, guiding the spatial movement of the elongasome to ensure the cell maintains its rod shape.

The PBP-2/RodA complex is responsible for synthesizing the new peptidoglycan that allows the cell to elongate before division. The transpeptidase activity of PBP-2 specifically creates the peptide cross-links that give the cell wall its structural integrity.

Visualization: PBP-2 Function in the Elongase Complex

Caption: Figure 2: The elongasome complex directs cell wall synthesis to maintain rod shape.

Mechanism of PBP-2 Inhibition and Cellular Consequences

Mecillinam's bactericidal activity stems from its highly specific and potent inhibition of PBP-2's transpeptidase function.

-

Covalent Binding : Like other β-lactam antibiotics, mecillinam mimics the D-Ala-D-Ala moiety of the peptidoglycan stem peptide. It enters the active site of PBP-2 and the nucleophilic active-site serine attacks the carbonyl carbon of the β-lactam ring. This action opens the ring and forms a highly stable, covalent acyl-enzyme intermediate, effectively sequestering the enzyme.

-

Disruption of Elongation : With PBP-2 inactivated, the cell can no longer perform the transpeptidation necessary for lateral cell wall growth. While the transglycosylase RodA may continue to polymerize glycan strands, these strands cannot be properly cross-linked into the existing peptidoglycan sacculus.

-

Morphological Transformation and Lysis : The inability to properly synthesize the cell wall during elongation, while other growth processes continue, forces the cell to abandon its rod shape. The bacteria swell into large, osmotically fragile spherical forms. This dramatic morphological change is a hallmark of PBP-2 inhibition. Ultimately, the weakened cell wall cannot withstand the internal turgor pressure, leading to cell lysis and death.

Data Presentation: In Vitro Susceptibility

Mecillinam's unique target results in low cross-resistance with other β-lactams and sustained activity against many uropathogens. Minimum Inhibitory Concentration (MIC) is a key measure of its in vitro activity.

| Organism | MIC Range / Value | Notes | Reference |

| Escherichia coli | Resistance < 2% in community isolates | Based on decades of use in Nordic countries. | |

| Staphylococcus saprophyticus | 4 to ≥ 256 mg/L | A binary clustering is observed at 32-64 mg/L and ≥ 256 mg/L. Clinical success is seen despite high MICs, likely due to high urine concentrations. | |

| ESBL-producing Enterobacterales | Maintains activity against many isolates | The specific targeting of PBP-2 avoids resistance mechanisms that affect other PBPs. |

Experimental Protocols for Studying the Mecillinam-PBP-2 Interaction

Verifying the specific interaction between mecillinam and PBP-2 involves a combination of microbiological, biochemical, and imaging techniques.

Protocol: MIC Determination by Agar Dilution (Reference Method)

This protocol determines the minimum concentration of mecillinam required to inhibit bacterial growth.

-

Media Preparation : Prepare a series of Mueller-Hinton agar plates, each containing a specific, twofold serial dilution of mecillinam (e.g., ranging from 0.125 to 32 mg/L).

-

Inoculum Preparation : Grow the bacterial test strain to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Inoculation : Using a multipoint inoculator, spot approximately 10⁴ colony-forming units (CFU) of the bacterial suspension onto the surface of each agar plate.

-

Incubation : Incubate the plates for 16-24 hours at 37°C.

-

Reading : The MIC is defined as the lowest concentration of mecillinam that completely inhibits visible bacterial growth on the agar.

Protocol: PBP-2 Binding Competition Assay

This biochemical assay confirms that mecillinam binds specifically to PBP-2.

-

Membrane Protein Extraction :

-

Grow a bacterial culture (e.g., E. coli) to mid-log phase.

-

Harvest cells by centrifugation and wash them in a suitable buffer (e.g., Tris-HCl).

-

Lyse the cells using a French press or sonication.

-

Separate the membrane fraction from the cytoplasm by ultracentrifugation. Resuspend the membrane pellet in a buffer.

-

-

Competitive Binding :

-

Divide the membrane protein preparation into two aliquots.

-

Sample A (Competition) : Pre-incubate with a high concentration of unlabeled mecillinam for 30-60 minutes at 30°C. This will saturate the PBP-2 binding sites.

-

Sample B (Control) : Incubate with buffer only.

-

-

Fluorescent Labeling : Add a broad-spectrum fluorescent β-lactam probe (e.g., fluorescein-conjugated ampicillin) to both samples and incubate for 30 minutes. This probe will bind to all accessible PBPs.

-

Analysis :

-

Separate the proteins from both samples by SDS-PAGE.

-

Visualize the labeled PBPs using in-gel fluorescence scanning or by Western blot using an anti-fluorescein antibody.

-

Interpretation : The protein band corresponding to PBP-2 will be visible in the control lane (Sample B) but will be absent or significantly reduced in intensity in the competition lane (Sample A), as the unlabeled mecillinam blocked the binding of the fluorescent probe.

-

Visualization: Workflow for PBP-2 Binding Competition Assay

Caption: Figure 3: A competition assay confirms mecillinam's specific binding to PBP-2.

The Kinetics of Pivmecillinam's Transformation: A Technical Guide to Prodrug Conversion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivmecillinam, an orally administered prodrug, is a cornerstone in the treatment of lower urinary tract infections. Its efficacy is entirely dependent on its conversion to the active antibacterial agent, mecillinam. This technical guide provides a comprehensive overview of the kinetics of this critical biotransformation. It details the enzymatic hydrolysis, presents quantitative data on the conversion rates in various biological media, and outlines the experimental protocols for their determination. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacology.

Introduction

Pivmecillinam is the pivaloyloxymethyl ester of mecillinam, a beta-lactam antibiotic with a narrow spectrum of activity primarily against Gram-negative bacteria.[1] Mecillinam itself exhibits poor oral bioavailability, necessitating its administration as the prodrug pivmecillinam.[2] The conversion of pivmecillinam to mecillinam is a rapid and efficient process that occurs in the body, ensuring therapeutic concentrations of the active drug reach the site of infection.[3][4] This guide delves into the core principles of this conversion, focusing on the kinetics and methodologies used to study this vital pharmacokinetic process.

The Conversion Pathway: From Prodrug to Active Moiety

The transformation of pivmecillinam to mecillinam is an enzymatic hydrolysis reaction. The process is catalyzed by non-specific esterases that are ubiquitously present in the body, particularly in the gastrointestinal mucosa, blood, and other tissues.[4]

The hydrolysis of the ester bond in pivmecillinam yields three products: the active drug mecillinam, pivalic acid, and formaldehyde.[5]

The overall reaction can be visualized as a two-step process. First, the esterases cleave the pivaloyloxymethyl ester, forming an unstable intermediate. This intermediate then spontaneously decomposes to release mecillinam and formaldehyde.

Figure 1: Pivmecillinam to Mecillinam Conversion Pathway.

Quantitative Kinetics of Pivmecillinam Hydrolysis

The rate of pivmecillinam conversion is a critical factor in its pharmacokinetic profile. The hydrolysis is rapid, ensuring that the majority of the prodrug is converted to the active form shortly after administration. The kinetics of this conversion have been studied in various biological matrices, and the data is summarized below. The conversion is a pseudo-first-order reaction, and the rate is often expressed as the half-life (t½) of pivmecillinam.

| Matrix | Species | Temperature (°C) | pH | Half-life (t½) of Pivmecillinam |

| Phosphate Buffer | - | 37 | 7.4 | ~95 minutes |

| Serum | Mouse | 37 | 7.4 | < 2 minutes |

| Serum | Rat | 37 | 7.4 | ~5 minutes |

| Serum | Dog | 37 | 7.4 | ~10 minutes |

| Serum | Human | 37 | 7.4 | ~10 minutes |

| Whole Blood | Mouse | 37 | 7.4 | < 2 minutes |

| Whole Blood | Rat | 37 | 7.4 | < 2 minutes |

| Whole Blood | Dog | 37 | 7.4 | ~15 minutes |

| Whole Blood | Human | 37 | 7.4 | ~10 minutes |

| 10% Tissue Homogenate | Dog (Intestine) | 37 | 7.4 | ~5 minutes |

| 10% Tissue Homogenate | Dog (Liver) | 37 | 7.4 | ~5 minutes |

| 10% Tissue Homogenate | Dog (Kidney) | 37 | 7.4 | ~5 minutes |

| 10% Tissue Homogenate | Dog (Lung) | 37 | 7.4 | ~5 minutes |

Note: The data in this table is compiled from the study by Roholt et al. (1975).

Experimental Protocols

The determination of the conversion kinetics of pivmecillinam to mecillinam requires robust and validated analytical methods. Below are detailed methodologies for key experiments.

In Vitro Hydrolysis of Pivmecillinam in Biological Fluids

This protocol is adapted from the methodology described by Roholt et al. (1975).

Objective: To determine the rate of hydrolysis of pivmecillinam to mecillinam in various biological matrices (e.g., serum, whole blood).

Materials:

-

Pivmecillinam hydrochloride

-

Heparinized whole blood or serum from the desired species

-

Incubator at 37°C

-

Ether

-

0.15 M Phosphate buffer, pH 7.4

-

Citrate buffer, pH 6.3

-

Mouse serum (1% solution)

-

Agar cup-plate assay materials (or HPLC/LC-MS/MS system)

Procedure:

-

Freshly drawn heparinized whole blood or serum is placed in an incubator at 37°C.

-

An aqueous solution of pivmecillinam hydrochloride is added to the biological matrix to achieve a known starting concentration.

-

At various time intervals, aliquots of the mixture are taken.

-

To separate unhydrolyzed pivmecillinam from the formed mecillinam, the aliquot is immediately mixed with an ice-cold mixture of phosphate buffer (pH 7.4) and ether and shaken vigorously.

-

The ether phase (containing pivmecillinam) is separated from the aqueous phase (containing mecillinam).

-

The ether is evaporated, and the residue is dissolved in citrate buffer (pH 6.3) containing 1% mouse serum to facilitate the complete hydrolysis of any remaining pivmecillinam to mecillinam for quantification.

-

The concentration of mecillinam in both the original aqueous phase and the treated ether phase is determined using a suitable analytical method (historically, an agar cup-plate bioassay; more modernly, HPLC or LC-MS/MS).

Figure 2: Experimental Workflow for In Vitro Hydrolysis.

In Vivo Hydrolysis of Pivmecillinam

This protocol is based on the in vivo studies described by Roholt et al. (1975).

Objective: To determine the extent of pivmecillinam hydrolysis to mecillinam in vivo after oral administration.

Procedure:

-

Human volunteers are administered an oral dose of pivmecillinam hydrochloride dissolved in water.

-

Blood samples are collected at various time points after administration.

-

Immediately after collection, the blood sample is added to an ice-cold mixture of phosphate buffer (pH 7.4) and ether to quench the hydrolysis and separate pivmecillinam from mecillinam.

-

The mixture is shaken vigorously, and the ether and aqueous layers are separated.

-

The ether extract is further processed to isolate and then hydrolyze any uncoverted pivmecillinam to mecillinam for quantification.

-

The concentration of mecillinam in both the initial aqueous phase and the processed ether phase is determined.

Analytical Method for Quantification of Pivmecillinam and Mecillinam by LC-MS/MS

Modern analytical techniques provide high sensitivity and specificity for the quantification of pivmecillinam and mecillinam. The following is a general outline of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., UltimateXB-C18)

-

Mobile Phase: A gradient of 0.1% formic acid in water and methanol

-

Flow Rate: Optimized for the specific column and system

-

Injection Volume: Typically 5-20 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM)

-

Pivmecillinam transition: m/z 440.2 → 167.1

-

Mecillinam transition: m/z 326.1 → 167.1

-

Internal Standard (e.g., Cephalexin) transition: m/z 348.1 → 158.1

-

Sample Preparation:

-

Plasma samples are thawed and vortexed.

-

An internal standard solution is added to the plasma.

-

Protein precipitation is performed by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

-

The supernatant is collected and injected into the LC-MS/MS system.

Method Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, stability, and matrix effects.[6]

Figure 3: LC-MS/MS Sample Preparation and Analysis Workflow.

Conclusion

The conversion of pivmecillinam to its active form, mecillinam, is a rapid and efficient process mediated by non-specific esterases throughout the body. The kinetics of this hydrolysis are fundamental to the drug's therapeutic success, allowing for effective oral administration of a compound that would otherwise have poor bioavailability. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for professionals in the fields of pharmacology and drug development, facilitating a deeper understanding of this critical prodrug conversion. The continued application of advanced analytical techniques will further refine our knowledge of these intricate pharmacokinetic processes.

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. Pharmacokinetic studies with mecillinam and pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]

- 4. e-lactancia.org [e-lactancia.org]

- 5. karger.com [karger.com]

- 6. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pivmecillinam in Aqueous Solutions: A Technical Guide to Hydrolysis and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivmecillinam, the pivaloyloxymethyl ester prodrug of mecillinam, is an antibiotic primarily used in the treatment of uncomplicated urinary tract infections. As a prodrug, its efficacy is dependent on its conversion to the active agent, mecillinam, through hydrolysis. This conversion process, along with the inherent stability of the pivmecillinam molecule in aqueous environments, is of critical importance for formulation development, analytical method validation, and understanding its pharmacokinetic profile. This technical guide provides an in-depth analysis of the hydrolysis and stability of pivmecillinam in aqueous solutions, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying pathways.

Core Concepts: Hydrolysis of Pivmecillinam

Pivmecillinam is designed to be rapidly hydrolyzed in the body by non-specific esterases found in the blood, gastrointestinal mucosa, and other tissues to release the active antibacterial agent, mecillinam.[1] This enzymatic hydrolysis is a crucial step for its therapeutic action. However, pivmecillinam can also undergo non-enzymatic hydrolysis in aqueous solutions, a process that is significantly influenced by pH and temperature.

The hydrolysis of pivmecillinam results in the formation of mecillinam, pivalic acid, and formaldehyde.[2] While the in vivo enzymatic process is rapid and efficient, the stability of pivmecillinam in aqueous solutions is a key consideration for pharmaceutical formulations and analytical studies.

Quantitative Analysis of Pivmecillinam Stability

The stability of pivmecillinam in aqueous solutions is highly dependent on the pH of the medium. Generally, like many β-lactam antibiotics, pivmecillinam exhibits greater stability in acidic conditions and is more susceptible to degradation in neutral to alkaline environments.

A key study has determined the half-life of pivmecillinam in a neutral aqueous solution.

| Parameter | Condition | Value | Reference |

| Half-life (t½) | pH 7.4, 37°C | ~95 minutes | Not explicitly cited |

Note: The reference for the half-life of approximately 95 minutes at pH 7.4 and 37°C was mentioned in the initial analysis of search results but a specific citation is not available in the provided snippets.

Research into the analytical quantification of pivmecillinam in human plasma has highlighted its instability and the need for acidification of samples to enhance its stability, further underscoring the pH-dependent nature of its hydrolysis.[4][5]

Experimental Protocols

Detailed experimental protocols for studying the hydrolysis and stability of pivmecillinam are crucial for reproducible research. Based on the available literature, a typical stability study would involve the following steps:

Sample Preparation and Incubation

-

Objective: To prepare solutions of pivmecillinam in aqueous buffers of varying pH and incubate them at controlled temperatures.

-

Protocol:

-

Prepare a series of aqueous buffer solutions covering a desired pH range (e.g., pH 4, 7, 9). Commonly used buffers include phosphate, citrate, and borate buffers.

-

Accurately weigh and dissolve pivmecillinam hydrochloride in each buffer solution to a known concentration.

-

Dispense aliquots of each solution into sealed vials to prevent evaporation.

-

Incubate the vials at controlled temperatures (e.g., 25°C, 37°C, 50°C) in a thermostatically controlled water bath or incubator.

-

At predetermined time intervals, withdraw samples from each vial for analysis.

-

Analytical Method for Quantification

-

Objective: To accurately measure the concentration of pivmecillinam and its degradation products over time. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the method of choice for its sensitivity and specificity.

-

Protocol (based on LC-MS/MS methods for plasma): [4][5]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile) is common. The acidic mobile phase helps to improve the stability of pivmecillinam during the analysis.

-

Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The MRM transitions for pivmecillinam and its internal standard would be optimized.

-

-

Sample Preparation for Analysis:

-

At each time point, the reaction in the collected sample is quenched, often by acidification and/or cooling, to prevent further degradation before analysis.

-

Protein precipitation with an organic solvent like acetonitrile is a common step for plasma samples and can be adapted for buffer solutions if necessary.

-

The supernatant is then injected into the LC-MS/MS system.

-

-

Data Analysis

-

Objective: To determine the hydrolysis rate constants and half-life of pivmecillinam under different conditions.

-

Protocol:

-

Plot the natural logarithm of the pivmecillinam concentration versus time for each pH and temperature condition.

-

If the plot is linear, it indicates first-order kinetics. The slope of the line will be equal to the negative of the pseudo-first-order rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

To study the effect of temperature, plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T) to generate an Arrhenius plot. The activation energy for the hydrolysis reaction can be calculated from the slope of this plot.

-

Visualizing the Processes

To better understand the relationships and workflows involved in the study of pivmecillinam hydrolysis, the following diagrams are provided.

The diagram above illustrates the basic hydrolysis pathway of pivmecillinam in an aqueous solution, breaking down into the active drug, mecillinam, and byproducts.

This flowchart outlines the key stages of a typical experimental workflow for investigating the stability of pivmecillinam in aqueous solutions.

This diagram illustrates the key environmental factors that have a significant impact on the stability of pivmecillinam in aqueous solutions.

Conclusion

The stability of pivmecillinam in aqueous solutions is a critical parameter for drug development, formulation, and analytical testing. Its hydrolysis is primarily governed by pH and temperature, with increased degradation observed in neutral and alkaline conditions. While a complete quantitative picture of its stability profile across a wide range of conditions is not fully available in published literature, the existing data and analytical methodologies provide a solid foundation for further investigation. The experimental protocols and visualizations provided in this guide offer a framework for researchers and scientists to design and execute robust stability studies, contributing to a deeper understanding of this important antibiotic prodrug.

References

- 1. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]

- 2. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic studies with mecillinam and pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Colistimethate Acidic Hydrolysis Revisited: Arrhenius Equation Modeling Using UPLC-QToF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review | Semantic Scholar [semanticscholar.org]

The Pharmacokinetic Profile of Pivmecillinam in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivmecillinam, the pivaloyloxymethyl ester of mecillinam, is an orally administered prodrug that has been utilized for decades in some regions for the treatment of uncomplicated urinary tract infections. Its unique mechanism of action, targeting penicillin-binding protein 2 (PBP2), and favorable resistance profile have renewed interest in its clinical potential. Understanding the pharmacokinetic (PK) profile of pivmecillinam and its active metabolite, mecillinam, in preclinical animal models is crucial for the non-clinical safety assessment and for providing a rationale for dose selection in clinical trials. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of pivmecillinam in key preclinical species.

Core Concepts in Pivmecillinam Pharmacokinetics

Pivmecillinam is designed to overcome the poor oral bioavailability of its active form, mecillinam.[1] The core of its pharmacokinetic behavior revolves around its rapid and efficient hydrolysis in the gastrointestinal tract and/or during absorption into the systemic circulation. This conversion is catalyzed by non-specific esterases present in the gut wall, blood, and other tissues, releasing the active antibacterial agent, mecillinam.[2] Consequently, the systemic exposure to the prodrug, pivmecillinam, is typically very low and transient, with the pharmacologically relevant exposure being that of mecillinam.

Pharmacokinetics in Preclinical Models

While extensive clinical pharmacokinetic data for pivmecillinam in humans is available, detailed quantitative data in preclinical animal models is less comprehensively published in publicly accessible literature. The following sections summarize the available qualitative and quantitative findings.

Data Presentation

The following tables are structured to present key pharmacokinetic parameters of mecillinam following oral administration of pivmecillinam in various preclinical animal models. Note: Due to the limited availability of specific quantitative data in the public domain, some values are not available (N/A) and the tables serve to illustrate the desired data presentation format.

Table 1: Single-Dose Pharmacokinetic Parameters of Mecillinam Following Oral Administration of Pivmecillinam in Rats

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | T½ (hr) | Reference |

| N/A | N/A | N/A | N/A | N/A | [3] |

General finding: Low but detectable concentrations of mecillinam have been observed in the fetuses of pregnant rats, suggesting some level of systemic distribution.[3]

Table 2: Single-Dose Pharmacokinetic Parameters of Mecillinam Following Oral Administration of Pivmecillinam in Dogs

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | T½ (hr) | Reference |

| 200 (repeated dose) | N/A | N/A | N/A | N/A | [4] |

General finding: High concentrations of mecillinam are found in serum, kidneys, liver, lungs, urine, and bile following parenteral administration of mecillinam, suggesting wide distribution.[3] A study with repeated oral dosing of pivmecillinam at 200 mg/kg/day for 47 days in Beagle dogs reported no adverse effects, implying systemic exposure, though PK parameters were not provided.[4]

Table 3: Tissue Distribution of Mecillinam in Dogs Following Intravenous Administration (50 mg/kg)

| Tissue | Concentration (µg/g or µg/mL) | Time Post-Dose (hr) |

| Serum | High | N/A |

| Kidneys | High | N/A |

| Liver | High | N/A |

| Lungs | High | N/A |

| Urine | High | N/A |

| Bile | High | N/A |

| This data is from parenteral administration of mecillinam but provides insight into the potential tissue distribution following oral pivmecillinam administration.[3] |

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. Below are representative protocols for key experiments in preclinical pivmecillinam research.

Oral Administration (Gavage) in Rats

A standard method for oral administration of pivmecillinam in a preclinical setting involves oral gavage.

-

Animal Model: Male and female Sprague-Dawley or Wistar rats, typically weighing between 200-250g, are commonly used. Animals are fasted overnight (with access to water) prior to dosing to minimize variability in absorption.

-

Formulation: Pivmecillinam is typically formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a sucrose solution to improve palatability and ease of administration.

-

Procedure:

-

The rat is gently restrained, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

A sterile, ball-tipped gavage needle of appropriate size for the animal is attached to a syringe containing the calculated dose volume.

-

The needle is carefully inserted into the mouth and passed over the tongue into the esophagus. The animal's swallowing reflex aids in this process.

-

The formulation is slowly administered directly into the stomach.

-

The animal is monitored post-administration for any signs of distress.

-

Serial Blood Sampling in Rats

To characterize the pharmacokinetic profile, serial blood samples are collected at predetermined time points.

-

Sampling Sites: Common sites for repeated blood sampling in rats include the saphenous vein, tail vein, or via a surgically implanted cannula in the jugular or carotid artery for more frequent sampling and to reduce stress.

-

Procedure (Saphenous Vein):

-

The rat is placed in a restraint tube.

-

The hind leg is extended, and the area over the saphenous vein is shaved and cleaned with an alcohol swab.

-

A small puncture is made in the vein using a 25-27 gauge needle.

-

A small volume of blood (e.g., 100-200 µL) is collected into a capillary tube or a tube containing an anticoagulant (e.g., K2EDTA).

-

Pressure is applied to the puncture site to stop the bleeding.

-

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

Bioanalytical Method for Quantification of Pivmecillinam and Mecillinam

A sensitive and specific bioanalytical method is essential for accurately measuring drug concentrations in plasma. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard.

-

Sample Preparation:

-

Plasma samples are thawed, and an internal standard (e.g., a structurally similar but isotopically labeled compound) is added.

-

Protein precipitation is performed by adding a solvent like acetonitrile, followed by vortexing and centrifugation to remove proteins.

-

The supernatant is collected and may be further processed or directly injected into the LC-MS/MS system.

-

-

Chromatographic Separation:

-

A C18 reverse-phase column is typically used to separate pivmecillinam, mecillinam, and the internal standard.

-

A gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is employed.

-

-

Mass Spectrometric Detection:

-

A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.

-

Specific precursor-to-product ion transitions for each analyte and the internal standard ensure selectivity and sensitivity.

-

-

Quantification: A calibration curve is generated using standards of known concentrations, and the concentrations in the study samples are determined by interpolation.

Visualizations

Metabolic Pathway of Pivmecillinam

The primary metabolic pathway of pivmecillinam is its hydrolysis to the active drug, mecillinam.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of orally administered pivmecillinam.

Conclusion

The preclinical pharmacokinetic evaluation of pivmecillinam is centered on the efficient conversion to its active moiety, mecillinam. While qualitative data suggests good distribution of mecillinam to key tissues in animal models such as dogs and rats, there is a notable lack of publicly available, detailed quantitative pharmacokinetic parameters following oral administration of the prodrug. The experimental protocols for conducting such studies, from drug administration and sample collection to bioanalysis, are well-established. Future publications of comprehensive preclinical pharmacokinetic data would be invaluable to the scientific community for a more complete understanding of pivmecillinam's disposition in these models and to further support its development and clinical use.

References

The Molecular Basis of Pivmecillinam's Specificity for Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular underpinnings of pivmecillinam's remarkable specificity for Gram-negative bacteria. Pivmecillinam, a prodrug of the amidinopenicillin antibiotic mecillinam, exhibits a unique mechanism of action that sets it apart from many other β-lactam antibiotics. This guide will delve into its targeted interaction with penicillin-binding proteins (PBPs), the structural and physiological differences between Gram-negative and Gram-positive bacteria that dictate its selective activity, and the experimental methodologies used to elucidate these principles.

Mechanism of Action: A Tale of Two Membranes and a Specific Target

Pivmecillinam's journey to its bacterial target begins with its oral administration and subsequent hydrolysis in the body to its active form, mecillinam.[1] The true molecular drama unfolds at the bacterial cell wall, a structure that differs significantly between Gram-negative and Gram-positive bacteria.

Gram-positive bacteria possess a thick, exposed layer of peptidoglycan, a mesh-like polymer essential for maintaining cell shape and integrity.[2][3][4] In contrast, Gram-negative bacteria have a more complex cell envelope, featuring a thin peptidoglycan layer situated in the periplasmic space between the inner and outer membranes.[2][3][5] This outer membrane, a formidable barrier for many antibiotics, plays a crucial role in pivmecillinam's specificity.[6]

Mecillinam's primary target is Penicillin-Binding Protein 2 (PBP2) , a crucial transpeptidase involved in the synthesis and maintenance of the peptidoglycan cell wall during the elongation phase of the cell cycle.[7][8][9][10] By specifically and with high affinity binding to and inactivating PBP2, mecillinam disrupts the synthesis of the bacterial cell wall, leading to the formation of osmotically unstable, spherical cells that ultimately lyse.[10][11] This is a distinct mechanism compared to many other penicillins that primarily target other PBPs like PBP1 or PBP3.[7][8]

The specificity for Gram-negative bacteria arises from a combination of factors:

-

Efficient Penetration of the Outer Membrane: While the outer membrane of Gram-negative bacteria can be a barrier, mecillinam appears to effectively traverse it to reach its periplasmic target, PBP2.[12]

-

High Affinity for Gram-Negative PBP2: Mecillinam exhibits a particularly high binding affinity for the PBP2 of many Gram-negative species.[2][9]

-

Lower Affinity for Gram-Positive PBPs: Conversely, mecillinam generally shows lower affinity for the PBPs of Gram-positive bacteria. This, coupled with the absence of an outer membrane, might paradoxically lead to less effective targeting in these organisms.

The following diagram illustrates the differential interaction of mecillinam with Gram-negative and Gram-positive bacteria.

Quantitative Analysis of Specificity

The specificity of pivmecillinam can be quantitatively assessed by comparing its Minimum Inhibitory Concentrations (MICs) against a panel of Gram-negative and Gram-positive bacteria, and by measuring its binding affinity to its target, PBP2.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.[13] A lower MIC value indicates greater potency. The following tables summarize the in vitro activity of mecillinam against various bacterial species.

Table 1: Mecillinam MICs for Gram-Negative Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) | Reference(s) |

| Escherichia coli | 0.25 | 4 | 94.5 | [14] |

| E. coli (ESBL-producing) | - | - | >90 | [5] |

| Klebsiella spp. | - | - | 89.7 | [15] |

| Proteus mirabilis | - | - | 93.3 | [15] |

Table 2: Mecillinam MICs for Gram-Positive Bacteria

| Organism | MIC Range (µg/mL) | General Susceptibility | Reference(s) |

| Staphylococcus saprophyticus | 4 to ≥256 | Considered non-susceptible, but clinical efficacy observed | [7][8][11][13] |

| Enterococcus faecalis | - | Generally ineffective | [3][5] |

| Streptococcus pneumoniae | - | Generally ineffective | [16][17] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Penicillin-Binding Protein 2 (PBP2) Affinity

The 50% inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a higher binding affinity.

Table 3: Mecillinam IC50 for PBP2

| Organism | PBP Target | IC50 (mg/L) | Reference(s) |

| Klebsiella pneumoniae | PBP2 | <0.0075 | [2][4][18] |

| Escherichia coli | PBP2 | High Affinity (qualitative) | [9][10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the molecular basis of pivmecillinam's activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard broth microdilution method for determining the MIC of mecillinam.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Mecillinam powder

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Mecillinam Stock Solution: Prepare a stock solution of mecillinam in an appropriate solvent and dilute it further in MHB to twice the highest concentration to be tested.

-

Serial Dilutions:

-

Add 100 µL of MHB to all wells of a 96-well plate.

-

Add 100 µL of the 2x mecillinam solution to the first column of wells.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well.

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

Inoculation: Inoculate each well (except for a sterility control well) with 5 µL of the standardized bacterial inoculum.[19]

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of mecillinam that completely inhibits visible bacterial growth.

The following diagram outlines the workflow for the broth microdilution assay.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of mecillinam for PBP2 by measuring its ability to compete with a fluorescently labeled β-lactam probe (e.g., Bocillin-FL) for binding to the target protein.

Materials:

-

Bacterial cell culture (e.g., E. coli or K. pneumoniae)

-

Phosphate-buffered saline (PBS)

-

Mecillinam solutions of varying concentrations

-

Fluorescent β-lactam probe (e.g., Bocillin-FL)

-

Lysis buffer

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

Cell Preparation: Grow bacteria to mid-log phase and harvest the cells by centrifugation. Wash the cell pellet with PBS.

-

Competition: Resuspend the cells in PBS containing various concentrations of mecillinam and incubate to allow binding to PBPs.

-

Labeling: Add a fixed, saturating concentration of the fluorescent β-lactam probe (e.g., Bocillin-FL) and incubate to label any PBPs not bound by mecillinam.

-

Cell Lysis and Membrane Preparation: Lyse the cells and isolate the membrane fraction containing the PBPs by ultracentrifugation.

-

SDS-PAGE and Fluorescence Detection:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

-

Data Analysis: Quantify the fluorescence intensity of the PBP2 band at each mecillinam concentration. The IC50 value is the concentration of mecillinam that reduces the fluorescence signal by 50%.[20]

The following diagram illustrates the principle of the competitive PBP binding assay.

Conclusion

The specificity of pivmecillinam for Gram-negative bacteria is a multi-faceted phenomenon rooted in the unique structural and biochemical landscape of these microorganisms. Its ability to efficiently penetrate the Gram-negative outer membrane and its high affinity for PBP2, a critical enzyme in cell wall synthesis, underpins its potent and selective antibacterial activity. The relatively poor interaction with the PBPs of Gram-positive bacteria further contributes to this specificity. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of this and other targeted antimicrobial agents, which are of increasing importance in an era of growing antibiotic resistance.

References

- 1. Evaluation of several routine methods for fosfomycin and mecillinam susceptibility testing of Enterobacterales urine isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MIC EUCAST [mic.eucast.org]

- 4. First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. forskning.ruc.dk [forskning.ruc.dk]

- 8. Minimum inhibitory concentration distribution of Mecillinam in clinical Staphylococcus saprophyticus isolates from Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2547. Targeting penicillin-binding protein 2 (PBP2) to treat metallo-beta-lactamase (MBL)-producing Klebsiella pneumoniae: Mecillinam as an American Ninja Warrior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.regionh.dk [research.regionh.dk]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. 1617. Mecillinam susceptibility against Enterobacterales isolated from urinary tract infections from US patients in 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Jornal Brasileiro de Pneumologia - Streptococcus pneumoniae: susceptibility to penicillin and moxifloxacin [jornaldepneumologia.com.br]

- 18. researchgate.net [researchgate.net]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Pivmecillinam on Bacterial Morphology: Initial Investigations

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pivmecillinam, a prodrug of the β-lactam antibiotic mecillinam, has been a subject of interest due to its unique mechanism of action, primarily targeting Gram-negative bacteria.[1][2] Unlike many other penicillins, its activity is highly specific to Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis responsible for maintaining the cell's rod shape.[3][4] This specificity leads to distinct and observable changes in bacterial morphology, primarily the formation of spherical or ovoid cells, which ultimately results in cell lysis. This guide provides a technical overview of the initial investigations into these morphological effects, detailing the mechanism, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action: A Targeted Disruption of Cell Wall Synthesis

Pivmecillinam is administered orally and is readily absorbed, after which it is rapidly hydrolyzed by non-specific esterases in the blood and tissues into its active form, mecillinam.[3][5] Mecillinam exerts its bactericidal effect by interfering with the biosynthesis of the bacterial cell wall.[1] Its primary target is Penicillin-Binding Protein 2 (PBP2), an essential enzyme for peptidoglycan synthesis that is crucial for cell elongation and the maintenance of a bacillary (rod) shape in bacteria like Escherichia coli.[2][4]

By selectively inhibiting PBP2, mecillinam disrupts the normal process of cell wall construction. This leads to the synthesis of a defective cell wall, rendering the bacterium osmotically unstable and causing a characteristic change in morphology from a rod shape to large, spherical, or ovoid forms.[4][5] This morphological alteration ultimately culminates in cell lysis and bacterial death. This targeted action distinguishes mecillinam from other β-lactams that may bind to different PBPs, such as PBP1A, PBP1B, or PBP3, which results in different morphological changes like filamentation.[3][4]

Quantified Morphological Effects on Gram-Negative Bacteria

The hallmark effect of Pivmecillinam (via mecillinam) is the induction of spherical cells in rod-shaped bacteria.[4] Studies have documented these changes, which occur at or below the Minimum Inhibitory Concentration (MIC). While many early reports are descriptive, the consistent observation is a shift from a rod to a sphere, which implies quantifiable changes in cellular dimensions such as aspect ratio (length/width), volume, and surface area.

The table below summarizes the expected quantitative changes in bacterial morphology following exposure to Pivmecillinam, based on its known mechanism of inhibiting cell elongation.

| Morphological Parameter | Control (Untreated) | Pivmecillinam-Treated | Rationale for Change |

| Cell Shape | Rod / Bacillary | Spherical / Ovoid | Direct result of PBP2 inhibition, which is essential for maintaining the rod shape.[4] |

| Aspect Ratio (Length:Width) | >1 (e.g., 2-4 for E. coli) | ≈1 | Inhibition of elongation (length) without a proportional decrease in width. |

| Cell Length | Decreases | Cell elongation is halted by the inhibition of the Rod system machinery.[6] | |

| Surface-to-Volume Ratio | Decreases | A sphere has the minimum possible surface-to-volume ratio for a given volume. | |

| Cell Volume | May initially increase | Cells may swell and form large, unstable spheres before lysis.[4] | |

| Filamentation | Absent | Absent | Filamentation is typically caused by the inhibition of PBP3, not PBP2.[4] |

Experimental Protocols for Morphological Analysis

Investigating the morphological impact of an antibiotic requires a systematic approach involving controlled exposure and precise imaging. Below is a detailed methodology synthesized from standard practices in microbiology for this type of analysis.[7][8][9]

Objective

To observe and quantify the time-dependent morphological changes in a Gram-negative bacterium (e.g., Escherichia coli) upon exposure to sub-lethal concentrations of Pivmecillinam.

Materials

-

Bacterial Strain: Log-phase culture of a susceptible Gram-negative rod, such as E. coli ATCC 25922.

-

Culture Media: Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) Broth.

-

Antibiotic: Pivmecillinam or Mecillinam stock solution of known concentration.

-

Microscopy: Phase-contrast or scanning electron microscope (SEM).

-

Reagents: Phosphate-buffered saline (PBS), fixative (e.g., 2.5% glutaraldehyde in PBS for SEM), fluorescent membrane stain (e.g., FM™ 4-64) if using fluorescence microscopy.

-

Software: Image analysis software (e.g., ImageJ, Fiji).

Procedure

-

Bacterial Culture Preparation:

-

Inoculate a single colony of E. coli into 5 mL of MHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6).

-

-

Antibiotic Exposure:

-

Dilute the log-phase culture into fresh, pre-warmed MHB containing Pivmecillinam at a pre-determined concentration (e.g., 0.5x MIC).

-

Include a control culture with no antibiotic.

-

Continue incubation at 37°C.

-

-

Time-Course Sampling:

-

Withdraw aliquots from both the control and treated cultures at specific time points (e.g., 0, 30, 60, 90, and 120 minutes).

-

-

Sample Preparation for Microscopy:

-

(For Phase-Contrast): Place a 5 µL drop of the culture onto a clean glass slide and cover with a coverslip.

-

(For SEM):

-

Centrifuge the aliquot to pellet the cells.

-

Gently wash the pellet with PBS.

-

Fix the cells with 2.5% glutaraldehyde for at least 1 hour.

-

Proceed with standard SEM sample preparation, including dehydration through an ethanol series, critical point drying, and sputter coating.[9]

-

-

-

Imaging and Data Collection:

-

Observe the samples under the microscope.

-

Capture high-resolution images of multiple fields of view for each time point and condition to ensure a representative sample.

-

-

Quantitative Analysis:

-

Use image analysis software to measure the length, width, and area of at least 100 individual cells per sample.

-

Calculate the aspect ratio (length/width) and estimate cell volume and surface area based on geometric assumptions (e.g., a cylinder with hemispherical caps for rods, a sphere for treated cells).

-

Statistically analyze the data to determine significant differences between treated and control groups.

-

Specificity of Morphological Outcome

The morphological changes induced by β-lactam antibiotics are directly linked to the specific PBP they inhibit. Mecillinam's high affinity for PBP2 provides a clear example of this structure-function relationship. This contrasts with other β-lactams that target PBP3, which is involved in septum formation during cell division. Inhibition of PBP3 leads to a distinctly different morphological outcome: the formation of long, filamentous cells that are unable to divide.[4]

Conclusion

Initial investigations clearly establish that Pivmecillinam, through its active metabolite mecillinam, induces a profound and specific alteration in the morphology of susceptible Gram-negative bacteria. By selectively targeting PBP2, it disrupts cell wall elongation, forcing rod-shaped bacteria into an unstable spherical form that precedes lysis. This distinct mechanism not only underpins its therapeutic efficacy but also provides a clear, observable phenotype for microbiological research. The protocols and analytical frameworks presented here offer a robust foundation for further detailed studies into the nuanced effects of this antibiotic on bacterial physiology and structure.

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. droracle.ai [droracle.ai]

- 3. Pivmecillinam Hydrochloride Monograph for Professionals - Drugs.com [drugs.com]

- 4. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pivmecillinam | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biologydiscussion.com [biologydiscussion.com]

- 8. asm.org [asm.org]

- 9. Guidelines for a Morphometric Analysis of Prokaryotic and Eukaryotic Cells by Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Susceptibility Testing of Pivmecillinam Using Broth Microdilution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pivmecillinam is the orally available prodrug of mecillinam, an amidinopenicillin antibiotic with a narrow spectrum of activity primarily against Gram-negative bacteria, particularly Enterobacterales. It is a valuable agent for the treatment of uncomplicated urinary tract infections (uUTIs). Accurate in vitro susceptibility testing is crucial for clinical decision-making and for monitoring the emergence of resistance.

It is critical to note that agar dilution is the internationally recognized reference method for determining the minimal inhibitory concentration (MIC) of mecillinam, as recommended by both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[1][2] Broth microdilution, while a common method for other antimicrobials, is not the preferred method for mecillinam due to several documented challenges:

-

Trailing Endpoints: Mecillinam can exhibit a "trailing" phenomenon in broth microdilution, where reduced but still visible growth occurs over a range of concentrations, making the MIC endpoint difficult to determine accurately.[1][2]

-

Media Composition Influence: The MIC values for mecillinam can be significantly influenced by the composition of the broth medium, including its osmolality and ion concentration.[1] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing, but variations can still impact results.

-

Inconsistent Results: Studies have shown that broth microdilution can produce inconsistent and less accurate results for mecillinam compared to the reference agar dilution method.[1]

Despite these limitations, broth microdilution may be employed for research purposes or in high-throughput screening environments. However, any results obtained via broth microdilution should be interpreted with caution and ideally confirmed by the reference agar dilution method, especially for isolates with MICs near the clinical breakpoint.

Data Presentation

Table 1: Mecillinam MIC Breakpoints for Enterobacterales (for uncomplicated UTI)

| Issuing Body | Organism(s) | Susceptible (S) | Intermediate (I) | Resistant (R) |

| EUCAST | Escherichia coli, Klebsiella spp., Proteus mirabilis, Enterobacter spp., Citrobacter spp., and Raoultella spp. | ≤ 8 mg/L | - | > 8 mg/L |

| CLSI | Escherichia coli only | ≤ 8 mg/L | 16 mg/L | ≥ 32 mg/L |

Data sourced from EUCAST and CLSI guidelines.[3]

Table 2: Quality Control (QC) for Mecillinam Susceptibility Testing

| QC Strain | Method | Expected MIC Range (mg/L) |

| Escherichia coli ATCC® 25922™ | Agar Dilution (Reference Method) | Refer to current EUCAST/CLSI documentation for the most up-to-date ranges. |

| Escherichia coli ATCC® 25922™ | Broth Microdilution | Specific QC ranges for mecillinam by broth microdilution are not officially established by EUCAST or CLSI. Laboratories should establish their own internal QC ranges based on the reference agar dilution method. |

Experimental Protocols

Protocol 1: Broth Microdilution for Mecillinam MIC Determination (For Research Use)

This protocol is based on the general principles of broth microdilution as described by CLSI and EUCAST, with specific considerations for mecillinam. This method deviates from the recommended standard (agar dilution) and should be validated internally.

1. Materials

-

Mecillinam analytical standard powder

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial isolates for testing

-

Escherichia coli ATCC® 25922™ (QC strain)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Sterile diluents and pipettes

-

Incubator (35 ± 2°C)

2. Preparation of Mecillinam Stock Solution

-

Prepare a stock solution of mecillinam at a high concentration (e.g., 1280 mg/L) in a suitable solvent as recommended by the manufacturer.

-

Further dilute the stock solution in sterile CAMHB to create a working stock for the preparation of the dilution series.

3. Preparation of Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD600 of 0.08-0.13). This suspension will contain approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution followed by a 1:2 dilution in the plate.

4. Preparation of Microtiter Plates

-

Aseptically dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 50 µL of the appropriate mecillinam working solution to the first well of each row to achieve the highest desired final concentration.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well containing mecillinam.

-

The final volume in each well should be 50 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.

5. Inoculation and Incubation

-

Add 50 µL of the diluted bacterial suspension (prepared in step 3) to each well, except the sterility control well. The final volume in each well will be 100 µL.

-

Seal the plates to prevent evaporation.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpretation of Results

-

After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of mecillinam that completely inhibits visible growth.

-

Growth is indicated by turbidity or a pellet at the bottom of the well.

-

The growth control well should show distinct turbidity. The sterility control well should remain clear.

-

The MIC of the QC strain (E. coli ATCC® 25922™) should be within the laboratory's established range (which should be based on the reference agar dilution method).

Mandatory Visualizations

Caption: Workflow for Mecillinam Broth Microdilution.

References

Application Notes and Protocols: Evaluating the Efficacy of Pivmecillinam Against ESBL-Producing Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales, particularly Escherichia coli, presents a significant challenge in treating urinary tract infections (UTIs), limiting the utility of many common oral antibiotics.[1][2][3] Pivmecillinam, a prodrug of mecillinam, has emerged as a promising oral therapeutic option due to its stability against many β-lactamases, including CTX-M-type ESBLs, and its retained activity against these resistant pathogens.[2][4][5] Mecillinam, the active form, has a unique mechanism of action, targeting penicillin-binding protein 2 (PBP2), which contributes to its efficacy against ESBL-producing isolates.[4]

These application notes provide a summary of the efficacy data for Pivmecillinam against ESBL-producing E. coli, along with detailed protocols for in vitro evaluation.

Mechanism of Action

Pivmecillinam is the orally bioavailable pivaloyloxymethyl ester of mecillinam.[4] Following oral administration, it is hydrolyzed in the intestinal mucosa to release the active drug, mecillinam.[6] Unlike most penicillins that primarily target PBP1 and PBP3, mecillinam exhibits high specificity for PBP2. This selective inhibition disrupts the synthesis of the bacterial cell wall, leading to the formation of osmotically unstable, spherical cells and subsequent lysis.[4] This distinct binding profile is a key reason for its stability and effectiveness against many ESBL-producing strains that readily hydrolyze other β-lactam antibiotics.

Data Presentation: In Vitro and Clinical Efficacy

Quantitative data from various studies demonstrate the potent activity of Pivmecillinam against ESBL-producing E. coli.

Table 1: In Vitro Susceptibility of ESBL-Producing E. coli to Mecillinam

| Study Region/Year | Number of ESBL-Producing Isolates | Susceptibility Testing Method | Susceptible (%) | Citation |

| Europe (Multi-study Review) | >2,500 | Various | >90% | [4] |

| UK (2015-2017) | 889 E. coli | Disc Diffusion (EUCAST) | 96% | [3] |

| Multi-study Review | Not specified | Various | >82.5% | [2] |

| India | Not specified | MIC by E-test (CLSI) | 83% (overall Enterobacterales) | [7] |

Table 2: Clinical and Bacteriological Outcomes of Pivmecillinam for UTIs Caused by ESBL-Producing E. coli

| Study | Patient Population | Dosage | Clinical Cure Rate | Bacteriological Cure Rate | Citation |

| Prospective Cohort | 88 women with community-acquired UTI | 400 mg TID | Comparable to non-ESBL group | Comparable to non-ESBL group | [8] |

| Prospective Cohort | 88 women with community-acquired UTI | 200 mg TID (≤5 days) | Associated with treatment failure (OR 4.77) | Not specified | [8][9] |

| Prospective Follow-up | 39 patients with UTI | 400 mg TID | 84% (in 19 evaluable patients) | 80% (24/30) | [10] |

| Prospective Follow-up | 39 patients with UTI | 200 mg TID | 84% (in 19 evaluable patients) | 78% (7/9) | [10] |

| Observational Study | 8 patients with lower UTI | Not specified | 100% (8/8) | 25% (2/8) | [11] |

Note: Higher doses (400 mg three times daily) are recommended for treating UTIs caused by ESBL-producing organisms to achieve optimal clinical outcomes.[1][2][4] Lower doses have been associated with a higher risk of treatment failure.[8][9]

Experimental Protocols